![molecular formula C13H8N2O2 B020464 2-[2-(2-硝基苯基)乙炔基]吡啶 CAS No. 155372-21-7](/img/structure/B20464.png)
2-[2-(2-硝基苯基)乙炔基]吡啶
描述
2-[2-(2-Nitrophenyl)ethynyl]pyridine is an organic compound with the molecular formula C13H8N2O2. It is a derivative of pyridine, featuring a nitrophenyl group attached via an ethynyl linkage.
科学研究应用
2-[2-(2-Nitrophenyl)ethynyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethynyl]pyridine typically involves the coupling of 2-ethynylpyridine with 2-nitrobenzyl halides under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 2-[2-(2-Nitrophenyl)ethynyl]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
2-[2-(2-Nitrophenyl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the ethynyl group under basic conditions
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridine compounds.
作用机制
The mechanism of action of 2-[2-(2-Nitrophenyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The ethynyl linkage allows the compound to act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-Ethynylpyridine: A simpler derivative with an ethynyl group attached to the pyridine ring.
2-(2-Nitrophenyl)ethenylpyridine: A similar compound with an ethenyl linkage instead of an ethynyl linkage.
2-(2-Nitrophenyl)pyridine: A compound with a direct attachment of the nitrophenyl group to the pyridine ring
Uniqueness
2-[2-(2-Nitrophenyl)ethynyl]pyridine is unique due to its ethynyl linkage, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
2-[2-(2-nitrophenyl)ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVUSNDFFJPQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372773 | |
| Record name | 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155372-21-7 | |
| Record name | 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
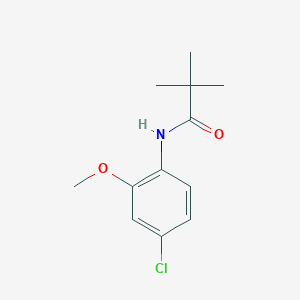
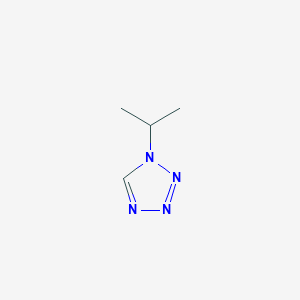

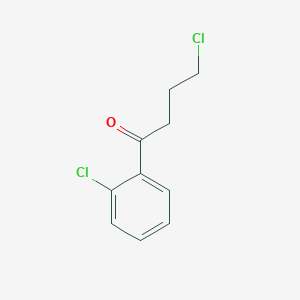
![1-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20394.png)
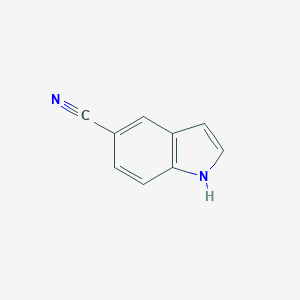

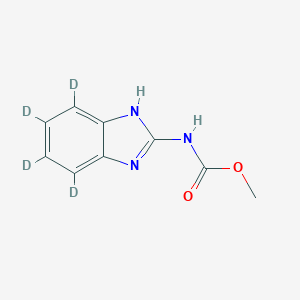
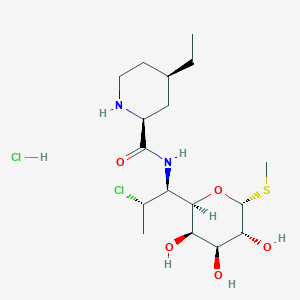
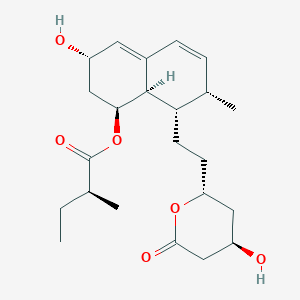
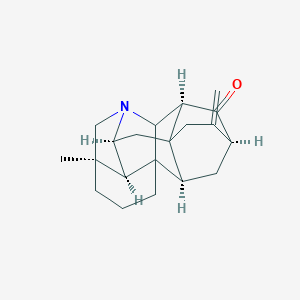
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

